2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFNO5/c1-2-33-21-11-14(7-9-19(21)30)23-22-24(31)17-12-16(28)8-10-20(17)34-25(22)26(32)29(23)13-15-5-3-4-6-18(15)27/h3-12,23,30H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACSBSIWJHBMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4Cl)OC5=C(C3=O)C=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole class, known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
This compound has a complex structure characterized by:
- A chlorobenzyl group
- An ethoxy-hydroxyphenyl group
- A chromeno-pyrrole core
The molecular formula is with a molecular weight of approximately 479.09 g/mol .
Biological Activities
Research indicates that chromeno[2,3-c]pyrroles exhibit various biological activities, including:
- Antioxidant Activity : Compounds in this class have shown significant antioxidant properties, which can protect cells from oxidative stress .
- Antiviral Properties : Some derivatives have been reported to inhibit viral enzymes, such as the Main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral therapies .
- Enzyme Inhibition : The compound may act as an inhibitor for cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. This suggests potential use in anti-inflammatory drugs .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals.
- Enzyme Interaction : The chromeno-pyrrole core may facilitate binding to active sites of enzymes like COX, altering their activity and leading to reduced inflammation .
- Cell Signaling Modulation : The compound may influence cell signaling pathways involved in apoptosis and cell proliferation due to its structural complexity.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antioxidant capacity of chromeno[2,3-c]pyrroles; demonstrated significant radical scavenging activity. |
| Study 2 | Assessed antiviral activity against SARS-CoV-2; found that certain derivatives inhibited Mpro effectively. |
| Study 3 | Investigated COX inhibition; identified structure-activity relationships that enhance anti-inflammatory properties. |
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
The synthesis involves multicomponent reactions, typically starting with condensation of substituted benzaldehydes, amines, and chromene precursors under basic conditions. Key steps include nucleophilic attack of the chlorobenzyl group on the chromene electrophilic carbon . Purification requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by crystallization in ethanol or methanol to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, fluorophenyl signals at δ 7.1–7.3 ppm) and confirms stereochemistry .
- HRMS: Validates molecular weight (e.g., [M+H]+ at m/z 480.3) .
- IR: Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, hydroxyl at ~3400 cm⁻¹) .
Q. How does the ethoxy-hydroxyphenyl substituent influence solubility and reactivity?
The ethoxy group enhances lipophilicity (logP ~3.2), while the hydroxyl group enables hydrogen bonding with biological targets. Reactivity is modulated by steric hindrance from the chlorobenzyl moiety, slowing electrophilic substitution at the pyrrole ring .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from assay conditions (e.g., cell line variability, IC₅₀ values ranging from 2–10 µM). Standardize protocols:
- Use isogenic cell lines to minimize genetic drift .
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Control for solvent effects (DMSO ≤0.1% v/v) .
Q. How can SAR studies optimize the compound’s anti-inflammatory activity?
Structure-activity relationship (SAR) analysis reveals:
| Substituent | Effect on Activity |
|---|---|
| 2-Chlorobenzyl | Enhances target binding affinity |
| 3-Ethoxy-4-hydroxyphenyl | Improves solubility and bioavailability |
| 7-Fluoro | Reduces off-target cytotoxicity |
| Replace the 7-fluoro group with bulkier halogens (e.g., Br) to test steric effects on enzyme inhibition . |
Q. What computational models predict binding modes with cyclooxygenase-2 (COX-2)?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) suggest the compound occupies the COX-2 hydrophobic pocket, with the chlorobenzyl group forming van der Waals interactions at Val523 and Tyr355. Free energy calculations (MM/PBSA) estimate ΔG ~-9.8 kcal/mol .
Q. How do in vitro and in vivo pharmacokinetic profiles diverge?
- In vitro: High metabolic stability in liver microsomes (t₁/₂ > 60 min) .
- In vivo (rodents): Rapid clearance (t₁/₂ ~2.5 hr) due to glucuronidation of the hydroxyl group. Mitigate via prodrug strategies (e.g., acetyl-protected hydroxyl) .
Methodological Considerations
Q. What controls are essential in stability studies under physiological conditions?
- pH stability: Test in buffers (pH 1.2–7.4) with LC-MS monitoring for degradation products (e.g., hydrolyzed chromene ring) .
- Light sensitivity: Store solutions in amber vials; UV-Vis tracking of λmax shifts indicates photodegradation .
Q. How to validate target specificity in kinase inhibition assays?
Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target hits. For this compound, >80% inhibition of JAK2 and FLT3 at 1 µM, but negligible activity against EGFR or VEGFR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
